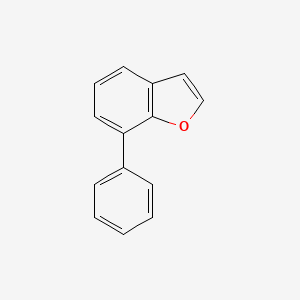

3-Nitrobenzofuran

Descripción general

Descripción

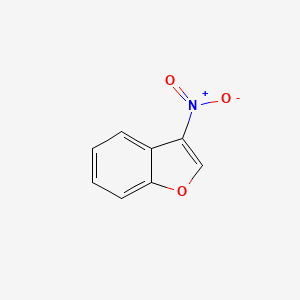

3-Nitrobenzofuran is a compound that has attracted interest due to its unique reactivity . This reactivity is due to the presence in the furan ring of direct conjugation between the oxygen atom and the electron-acceptor nitro group in the β-position .

Synthesis Analysis

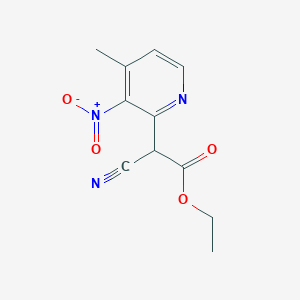

The synthesis of 3-Nitrobenzofuran has been a focus of research due to its potential applications. The main attention is paid to the electrophilic nitration of 3-unsubstituted benzofurans and the preparation of 5-amino- and 5-hydroxy-3-nitrobenzofurans via the Nenitzescu indole synthesis from quinones or quinone monoimines and β-nitroenamines .Molecular Structure Analysis

The molecular structure of 3-Nitrobenzofuran is characterized by a furan ring with a nitro group in the β-position . This leads to a strong polarization of the double bond and a decrease in the aromaticity of the five-membered heterocycle, giving it push-pull character .Chemical Reactions Analysis

3-Nitrobenzofurans can be involved in various processes accompanied by the destruction of the aromatic sextet, in particular the Diels–Alder reaction and dipolar cycloaddition . They also become sensitive to nucleophilic attack and can act as Michael acceptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitrobenzofuran are influenced by its unique molecular structure. The presence of the nitro group in the β-position of the furan ring leads to a strong polarization of the double bond .Aplicaciones Científicas De Investigación

Antibacterial Activity

3-Nitrobenzofuran and its derivatives demonstrate notable antibacterial properties. For instance, 2-methyl-3-nitrobenzofuran and related compounds containing various substituents like 7-NO2, 5-NO2, 7-Br, 7-CONH2, and 7-CF3 have been identified as bacteriostatic. These compounds exhibit a spectrum of activity similar to nitrofurazone, an antibacterial agent, but with distinct resistance profiles in certain E. coli strains (Powers, 1976).

Organic Synthesis Applications

3-Nitrobenzofuran is used in Diels-Alder reactions, a key process in organic synthesis. It acts as a dienophile, reacting with various dienes to form compounds with heteroatom rings. This is enhanced by the strong electron-accepting nitro group, which is easily removed under thermal conditions, making these reactions efficient for synthesizing dibenzofurans (Della Rosa et al., 2011); (Kneeteman et al., 2010).

Enantioselective Reactions in Medicinal Chemistry

3-Nitrobenzofuran derivatives play a role in enantioselective reactions, which are crucial in medicinal chemistry for creating compounds with specific spatial arrangements. One example is their use in enantioselective dearomative [3 + 2] cycloaddition reactions with 3-isothiocyanato oxindoles, producing spirooxindoles with high diastereo- and enantioselectivities. These compounds are important for their potential in drug development (Zhao et al., 2018).

Synthesis Methods

The synthesis of 3-nitrobenzofurans is an area of interest due to their various applications. Methods focus on electrophilic nitration of benzofurans and the preparation of derivatives like 5-amino- and 5-hydroxy-3-nitrobenzofurans, which are valuable substrates for further chemical transformations (Osyanin et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSVKHNOGGEYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506642 | |

| Record name | 3-Nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzofuran | |

CAS RN |

75420-78-9 | |

| Record name | 3-Nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B1626666.png)